molecular formula C15H20N2O2Si B14058766 N-(1-Cyano-1-((trimethylsilyl)oxy)-2,3-dihydro-1H-inden-5-yl)acetamide

N-(1-Cyano-1-((trimethylsilyl)oxy)-2,3-dihydro-1H-inden-5-yl)acetamide

Cat. No.: B14058766
M. Wt: 288.42 g/mol
InChI Key: RGVJUKGDOJAMKW-UHFFFAOYSA-N
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Description

N-(1-Cyano-1-((trimethylsilyl)oxy)-2,3-dihydro-1H-inden-5-yl)acetamide is a complex organic compound that features a cyano group, a trimethylsilyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Cyano-1-((trimethylsilyl)oxy)-2,3-dihydro-1H-inden-5-yl)acetamide typically involves the reaction of a suitable indene derivative with trimethylsilyl cyanide under controlled conditions. The reaction is often carried out in the presence of a catalyst such as zinc iodide to facilitate the formation of the desired product . The reaction conditions usually include an inert atmosphere, moderate temperatures, and specific solvents to ensure high yields and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to obtain the compound in large quantities with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-Cyano-1-((trimethylsilyl)oxy)-2,3-dihydro-1H-inden-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. The conditions for these reactions vary but generally involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, reduction could produce an amine, and substitution reactions could introduce a wide range of functional groups, enhancing the compound’s versatility in further applications .

Scientific Research Applications

N-(1-Cyano-1-((trimethylsilyl)oxy)-2,3-dihydro-1H-inden-5-yl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-(1-Cyano-1-((trimethylsilyl)oxy)-2,3-dihydro-1H-inden-5-yl)acetamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The cyano and trimethylsilyl groups play crucial roles in these interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyanoacetamide derivatives and trimethylsilyl-substituted compounds. Examples are:

  • N-(2-Cyano-2-((trimethylsilyl)oxy)ethyl)acetamide
  • N-(1-Cyano-1-((trimethylsilyl)oxy)propyl)acetamide

Uniqueness

The combination of the indene core with the cyano and trimethylsilyl groups makes it a versatile compound for various synthetic and research purposes .

Properties

Molecular Formula

C15H20N2O2Si

Molecular Weight

288.42 g/mol

IUPAC Name

N-(1-cyano-1-trimethylsilyloxy-2,3-dihydroinden-5-yl)acetamide

InChI

InChI=1S/C15H20N2O2Si/c1-11(18)17-13-5-6-14-12(9-13)7-8-15(14,10-16)19-20(2,3)4/h5-6,9H,7-8H2,1-4H3,(H,17,18)

InChI Key

RGVJUKGDOJAMKW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)C(CC2)(C#N)O[Si](C)(C)C

Origin of Product

United States

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